5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole
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Overview
Description
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a chloromethyl group at the 5-position and a cyclobutyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction or by using cyclobutyl halides in a substitution reaction.
Chloromethylation: The chloromethyl group is introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Substitution: The chloromethyl group is highly reactive and can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclobutyl group.
5-(Chloromethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a cyclobutyl group.
5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
The uniqueness of 5-(Chloromethyl)-1-cyclobutyl-1H-pyrazole lies in its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclobutylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-6-8-4-5-10-11(8)7-2-1-3-7/h4-5,7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEWFDPWDINFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C(=CC=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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